molecular formula C21H17N5O4 B2446236 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B2446236
M. Wt: 403.4 g/mol
InChI Key: SJVYJAHOZOGQNN-UHFFFAOYSA-N
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Description

This compound is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . It has been found to be a rather active inhibitor of pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . Its molecular formula is C22H26N2O4S and its molecular weight is 414.5 g/mol.


Synthesis Analysis

The synthesis of this compound was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Scientific Research Applications

Antitumor Activity

Compounds with structural similarities, particularly those incorporating pyrazolo[3,4-d]pyrimidine moieties, have been extensively studied for their antitumor properties. For instance, a study highlighted the synthesis of novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a biologically active pyrazole moiety, with some compounds outperforming the reference drug doxorubicin in effectiveness against tumors (Alqasoumi et al., 2009). This suggests the potential for compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide to exhibit significant antitumor activities, warranting further investigation.

Synthesis and Characterization

The synthesis of pyrazolo[3,4-d]pyrimidine analogues, as part of the pursuit of potent antitumor agents, involves key synthetic steps such as palladium-catalyzed C-C coupling, showcasing advanced synthetic techniques that could be applicable to the compound (Taylor & Patel, 1992). This highlights the compound's relevance in the development of novel cancer therapeutics through innovative synthesis pathways.

Antimicrobial Properties

Research on derivatives incorporating pyrazolo and pyrimidine structures has also revealed promising antimicrobial properties. For example, a study synthesized new heterocycles incorporating an antipyrine moiety, which were then evaluated for antimicrobial activity, indicating the broader biological relevance of such compounds (Bondock et al., 2008). This suggests that this compound could potentially have antimicrobial applications, contributing to its significance in scientific research aimed at discovering new treatments for infectious diseases.

Future Directions

The current study was designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . Future research could focus on further exploring the antibacterial potential of these molecules and their possible therapeutic effects on diseases such as Alzheimer’s .

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they break down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine, which can have therapeutic effects in conditions like Alzheimer’s disease .

Mode of Action

This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the nervous system, enhancing the transmission of signals .

Biochemical Pathways

The compound affects the cholinergic pathway in the nervous system . By inhibiting cholinesterase enzymes, it increases the concentration of acetylcholine, a key neurotransmitter in this pathway. This can enhance signal transmission and have various downstream effects, depending on the specific context within the nervous system .

Pharmacokinetics

Sulfonamides are typically absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound and its ability to reach its target sites in the body .

Result of Action

The inhibition of cholinesterase enzymes by this compound leads to an increase in acetylcholine levels in the nervous system . This can enhance signal transmission, which can have various effects at the molecular and cellular levels. For instance, it can improve cognitive function in conditions like Alzheimer’s disease, where cholinergic signaling is impaired .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c27-19(24-14-6-7-17-18(10-14)30-9-8-29-17)12-25-13-22-20-16(21(25)28)11-23-26(20)15-4-2-1-3-5-15/h1-7,10-11,13H,8-9,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVYJAHOZOGQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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